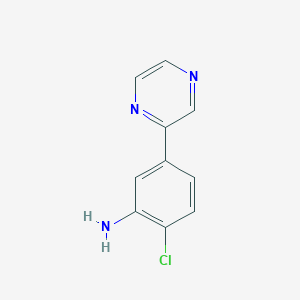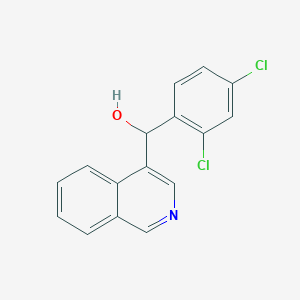
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol, also known as DICQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DICQ is a member of the isoquinoline family, which is known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol can increase the levels of acetylcholine in the brain, which can improve cognitive function. (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has also been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects:
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to have various biochemical and physiological effects in the body. For example, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has also been shown to have anti-inflammatory and anti-viral activities, which can be beneficial for the treatment of various diseases. In addition, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to have neuroprotective effects, which can be useful for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has several advantages and limitations for lab experiments. One advantage of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. Another advantage of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it has a wide range of potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. However, one limitation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the human body.
Orientations Futures
There are several future directions for research on (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol. One direction is to further investigate its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is to study its effects in vivo, which can provide more information on its potential use as a drug candidate. Additionally, further studies can be conducted to optimize the synthesis method of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol and to explore its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol involves the reaction of 2,4-dichlorobenzaldehyde with isoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, resulting in the formation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol. The yield of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In biochemistry, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been studied for its potential use as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and viral infections.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-isoquinolin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9,16,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRDMNLYRJVICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



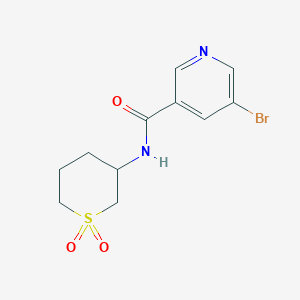
![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
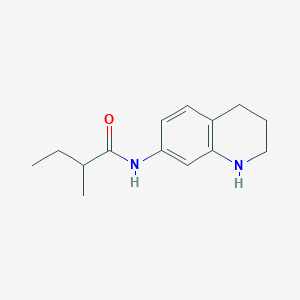
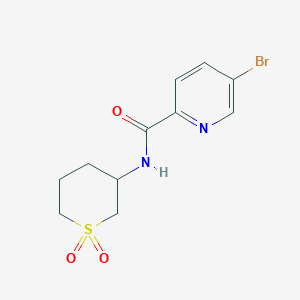
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
